5-bromo-2-chloro-1-fluoro-3-nitrobenzene

Catalog No.
S6516037
CAS No.
1807224-10-7
M.F
C6H2BrClFNO2
M. Wt
254.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-2-chloro-1-fluoro-3-nitrobenzene

CAS Number

1807224-10-7

Product Name

5-bromo-2-chloro-1-fluoro-3-nitrobenzene

IUPAC Name

5-bromo-2-chloro-1-fluoro-3-nitrobenzene

Molecular Formula

C6H2BrClFNO2

Molecular Weight

254.44 g/mol

InChI

InChI=1S/C6H2BrClFNO2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H

InChI Key

AFFZHZYWAUZGCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)Br

5-bromo-2-chloro-1-fluoro-3-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring. Its molecular formula is C6H2BrClFNO2C_6H_2BrClFNO_2, and it has a molecular weight of 254.44 g/mol. The compound is notable for its unique combination of halogenated and nitro substituents, which significantly influence its chemical reactivity and biological properties. The structure can be represented by the following SMILES notation:

This compound is typically used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

There is no scientific literature available on the specific mechanism of action of BCFN.

Due to the presence of halogen and nitro groups, BCFN is likely:

  • An irritant to skin and eyes.
  • Potentially harmful if inhaled or ingested.
  • A fire hazard due to the presence of the nitro group.

Safety Precautions

  • Always handle BCFN with appropriate personal protective equipment (PPE) including gloves, goggles, and a fume hood.
  • Consult Safety Data Sheets (SDS) for specific handling procedures if available from suppliers.

  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution due to the presence of electron-withdrawing groups, such as the nitro group, which increases its reactivity towards electrophiles.
  • Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups also makes it susceptible to nucleophilic aromatic substitution reactions, allowing nucleophiles to replace halogen atoms.
  • Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst, leading to derivatives with potentially different biological activities.

The biological activity of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene has been explored in various studies. It exhibits potential antimicrobial properties and may serve as a lead compound for developing pharmaceuticals targeting specific biochemical pathways. The unique arrangement of halogens and the nitro group allows for interactions with biological macromolecules, which can influence cellular processes and signaling pathways.

The synthesis of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene typically involves multi-step organic synthesis. Common methods include:

  • Nitration: Starting with nitrobenzene derivatives, nitration introduces the nitro group.
  • Halogenation: Subsequent bromination, chlorination, and fluorination steps are carried out under controlled conditions to introduce the respective substituents.
  • Functional Group Transformations: Additional transformations may be employed to optimize yield and purity.

These methods highlight the versatility in synthesizing halogenated aromatic compounds tailored for specific applications.

5-bromo-2-chloro-1-fluoro-3-nitrobenzene has several applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to drug discovery efforts.
  • Material Science: It finds utility in producing dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Interaction studies involving 5-bromo-2-chloro-1-fluoro-3-nitrobenzene focus on its reactivity with biological molecules or other chemical species. These studies assess:

  • Reactivity with Enzymes: Evaluating how the compound interacts with enzymes or proteins can provide insights into its potential therapeutic efficacy.
  • Toxicology Assessments: Understanding its safety profile is crucial for applications in medicine and agriculture.

Such studies are essential for evaluating the potential therapeutic efficacy and safety profile of compounds derived from or related to 5-bromo-2-chloro-1-fluoro-3-nitrobenzene.

Several compounds share structural similarities with 5-bromo-2-chloro-1-fluoro-3-nitrobenzene. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Differences
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene1807224-10-7Different positional isomer
1-Bromo-3-chloro-4-fluoro-5-nitrobenzene218797-71-8Different reactivity due to substitution pattern
2-Chloro-3-fluoro-5-bromonitrobenzene1805029-24-6Similar substituents but different positions
5-Bromo-4-chloro-nitrobenzene1027833-17-5Lacks fluorine; different halogen composition
4-Bromo-2-chloronitrobenzene1481-68-1Different substitution pattern

These comparisons highlight the unique reactivity and applications of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene due to its specific arrangement of substituents.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

252.89415 g/mol

Monoisotopic Mass

252.89415 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-25-2023

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